molecular formula C13H19NO3 B11157747 4-ethoxy-N-(1-methoxypropan-2-yl)benzamide

4-ethoxy-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11157747
M. Wt: 237.29 g/mol
InChI Key: QEGDVIKVERVVSG-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-methoxypropan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are widely used in various fields due to their versatile chemical properties. This particular compound is characterized by the presence of ethoxy and methoxy groups attached to the benzamide core, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethoxy-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-ethoxy-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C13H19NO3/c1-4-17-12-7-5-11(6-8-12)13(15)14-10(2)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

QEGDVIKVERVVSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)COC

Origin of Product

United States

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